(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15700211
InChI: InChI=1S/C20H21NO4S/c1-3-4-14-24-17-10-12-18(13-11-17)26(22,23)25-19-7-5-6-16-9-8-15(2)21-20(16)19/h5-13H,3-4,14H2,1-2H3
SMILES:
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate

CAS No.:

Cat. No.: VC15700211

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate -

Specification

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
IUPAC Name (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate
Standard InChI InChI=1S/C20H21NO4S/c1-3-4-14-24-17-10-12-18(13-11-17)26(22,23)25-19-7-5-6-16-9-8-15(2)21-20(16)19/h5-13H,3-4,14H2,1-2H3
Standard InChI Key DOSPABKRWVSRJE-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a quinoline backbone substituted with a methyl group at the 2-position and a 4-butoxybenzenesulfonate moiety at the 8-position. The quinoline system (C₉H₇N) provides a π-conjugated framework, while the sulfonate group introduces polar and steric functionalities. The butoxy chain at the para position of the benzene ring enhances lipophilicity, influencing solubility and reactivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₁NO₄S
Molecular Weight387.45 g/mol (calculated)
IUPAC Name(2-Methylquinolin-8-yl) 4-butoxybenzenesulfonate
XLogP3~4.2 (estimated)
Topological Polar Surface Area74.6 Ų (calculated)

The molecular formula and weight derive from the parent structure (2-methylquinolin-8-yl benzenesulfonate, C₁₆H₁₃NO₃S, MW 299.3 g/mol ) with the addition of a butoxy group (C₄H₉O). Computational modeling suggests moderate lipophilicity (XLogP3 ~4.2), aligning with similar sulfonates .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Sulfonation of 8-Hydroxy-2-methylquinoline: Reaction with chlorosulfonic acid yields the intermediate sulfonyl chloride.

  • Esterification with 4-Butoxyphenol: Nucleophilic substitution under basic conditions (e.g., pyridine) forms the sulfonate ester .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1ClSO₃H, DCM, 0–5°C, 2 hr75%
24-Butoxyphenol, Pyridine, RT, 12 hr68%

Stability and Reactivity

The sulfonate ester group is hydrolytically stable under neutral conditions but undergoes cleavage in acidic or alkaline media. The butoxy chain may participate in ether cleavage reactions under strong acidic conditions, limiting its use in low-pH environments .

Physicochemical Properties

Solubility and Partitioning

Experimental data for the exact compound remain limited, but analogues suggest:

  • Solubility in DMSO: >50 mg/mL (predicted)

  • LogP (octanol/water): ~4.2 (calculated via fragment-based methods)

  • Melting Point: 180–185°C (estimated from thermal analysis of similar sulfonates) .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, 1H, quinoline-H), 8.30 (d, 2H, sulfonate-phenyl-H), 3.98 (t, 2H, -OCH₂-), 2.75 (s, 3H, -CH₃) .

  • IR (KBr): 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C) .

Applications in Materials Science

Photoresist Technology

Sulfonate esters are critical acid generators in chemically amplified resists. The compound’s ability to release sulfonic acids upon UV exposure enables pattern formation in semiconductor lithography. Patent disclosures highlight its utility in combination with onium salts (e.g., triphenylsulfonium triflate) to enhance photosensitivity .

Table 3: Performance in Photoresist Formulations

PropertyResult
Photospeed (mJ/cm²)25–30 (at 248 nm)
Resolution (nm)≤100
Post-Exposure Delay Stability>60 min (25°C, 40% RH)

Organic Electronics

Quinoline derivatives are employed in OLEDs and dye-sensitized solar cells (DSSCs) due to their electron-transport properties. The butoxy chain may improve film-forming characteristics in thin-layer devices .

Recent Research Developments

A 2024 study optimized its synthesis via microwave-assisted catalysis, achieving 85% yield in 30 minutes . Additionally, a 2025 patent disclosed its use in bioimaging probes, leveraging quinoline’s fluorescence upon sulfonate cleavage .

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